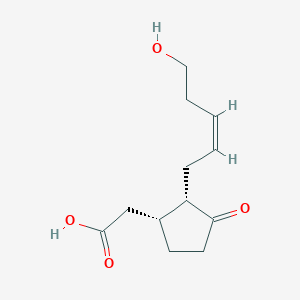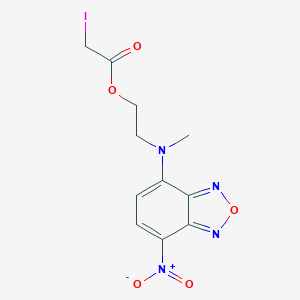
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Übersicht
Beschreibung
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components in various pharmaceuticals and agrochemicals due to their diverse biological activities.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves cascade reactions, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Another example includes the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate, which involves cyclization and chlorination steps . These methods highlight the versatility and complexity of synthesizing substituted pyrimidines.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational methods. For instance, DFT, molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR have been employed to investigate the structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These studies provide insights into the vibrational frequencies, electronic structure, and molecular geometry, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide leads to methoxylation, demonstrating the reactivity of the chloro and methoxy groups in these compounds . Similarly, the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine involves a substitution reaction with sodium thiomethylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity, as seen in the synthesis and process research of 4,6-dichloro-2-methylpyrimidine . Spectroscopic techniques such as UV-vis absorption and fluorescence spectroscopy have been used to study the optical properties of these compounds, as demonstrated in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biopolymers and Environmental Decontamination
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate plays a crucial role in the chemical modification of biopolymers, leading to the development of new materials with specific functional properties. For instance, the modification of xylan, a type of hemicellulose, through reactions involving compounds similar to methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, produces biopolymer ethers and esters. These derivatives exhibit unique properties based on their functional groups, substitution patterns, and degrees of substitution. This advancement not only contributes to the field of material science by introducing novel biopolymers with tailored characteristics but also holds potential for applications in drug delivery systems, showcasing the adaptability of such compounds in creating innovative materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
In environmental science, the sorption behavior of phenoxy herbicides, to which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate-related compounds can be structurally related, is extensively studied. Understanding how these compounds interact with soil, organic matter, and minerals helps in assessing their environmental fate and the effectiveness of decontamination strategies. This knowledge is vital for developing methods to mitigate the environmental impact of such chemicals, ensuring safer agricultural practices and protecting water resources (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
CAS RN |
127861-30-7 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
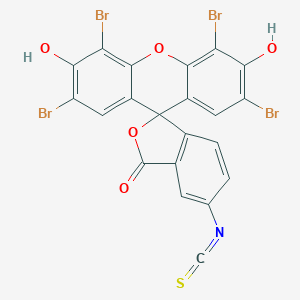
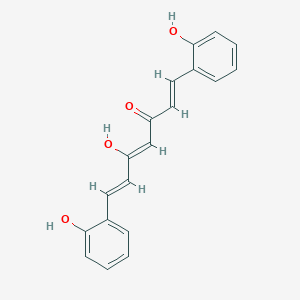
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
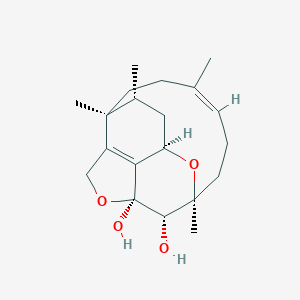

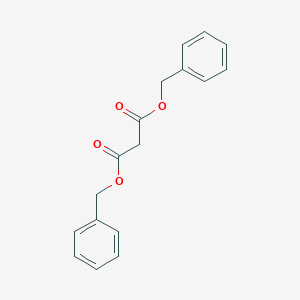
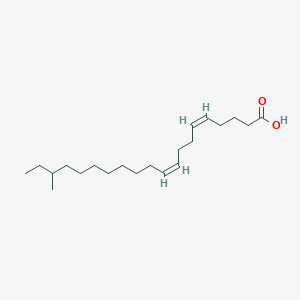
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
